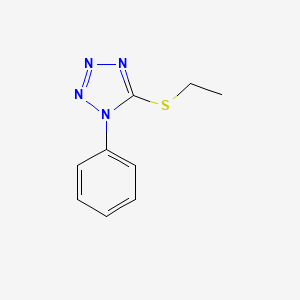
4-iodo-N-(3-phenylpropyl)benzamide
Descripción general
Descripción
4-iodo-N-(3-phenylpropyl)benzamide is a synthetic compound that belongs to the benzamide class of chemicals. It is a potent and selective antagonist of the GPR35 receptor, which is a G protein-coupled receptor that is expressed in various organs and tissues, including the immune system, gastrointestinal tract, and central nervous system. The GPR35 receptor has been implicated in several physiological and pathological processes, such as inflammation, pain, and cancer. Therefore, this compound has attracted considerable attention as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-iodo-N-(3-phenylpropyl)benzamide involves its binding to the GPR35 receptor, which is a G protein-coupled receptor that is involved in various cellular signaling pathways. The activation of the GPR35 receptor can lead to the activation of various intracellular signaling pathways, such as the MAPK/ERK pathway and the PI3K/AKT pathway, which can regulate cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mediated through its binding to the GPR35 receptor. Studies have shown that the activation of the GPR35 receptor can regulate various physiological processes, such as inflammation, pain, and cancer. Therefore, this compound has the potential to modulate these processes by targeting the GPR35 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-iodo-N-(3-phenylpropyl)benzamide in lab experiments is its high selectivity and potency for the GPR35 receptor. This allows for the specific targeting of the receptor without affecting other cellular signaling pathways. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 4-iodo-N-(3-phenylpropyl)benzamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as cancer and neuropathic pain. Another direction is to develop more potent and selective GPR35 receptor antagonists for further preclinical and clinical studies. Additionally, the molecular mechanism of the GPR35 receptor and its downstream signaling pathways can be further elucidated to better understand the role of this compound in regulating cellular processes.
Aplicaciones Científicas De Investigación
4-iodo-N-(3-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, such as inflammatory bowel disease, cancer, and neuropathic pain. Inflammatory bowel disease is a chronic inflammatory disorder of the gastrointestinal tract, which is characterized by abdominal pain, diarrhea, and rectal bleeding. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines and chemokines in the colon, which can alleviate the symptoms of inflammatory bowel disease.
Propiedades
IUPAC Name |
4-iodo-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO/c17-15-10-8-14(9-11-15)16(19)18-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLZVYZGOMNCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4724821.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4724832.png)
![3-{[(3-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4724833.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B4724838.png)
![3-(2-fluorophenyl)-2-{[(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B4724853.png)
![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4724858.png)

![3-allyl-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724864.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B4724872.png)
![2-{[(3,5-dichlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4724882.png)
![2-chloro-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]benzohydrazide](/img/structure/B4724889.png)
![N-(4-acetylphenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]thiourea](/img/structure/B4724890.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4724894.png)